molecular formula C9H8O3 B13147143 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one CAS No. 87785-58-8

2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one

Cat. No.: B13147143
CAS No.: 87785-58-8
M. Wt: 164.16 g/mol
InChI Key: VAJWDRVJFPDCEZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly as a core structure for developing novel anti-cancer agents. This compound belongs to the furo[3,2-c]pyran-4-one class, which is recognized as a simplified, synthetic analog of the natural product neo-tanshinlactone . Neo-tanshinlactone itself is a potent and selective inhibitor of the growth of certain breast cancer cell lines, including HER2 over-expressing and estrogen receptor-positive types . Researchers investigate this structural class to develop new therapeutic leads with simplified syntheses compared to their complex natural counterparts . Studies on closely related furo[3,2-c]pyran-4-one derivatives have shown that these compounds can exhibit cytotoxic, genotoxic, and carcinogenic potential at high concentrations, as demonstrated by increases in micronucleus, mitotic, and replication indexes in in vitro models using human lymphocytes . This cytotoxic potential makes it a valuable tool for researchers studying cell division, DNA damage, and apoptosis. The structural motif is also found in other natural products like inoscavin A and Phelligridin F, which are known for their free radical scavenging and cytotoxic activities . This reagent is provided for research purposes to further explore these mechanisms and develop new chemical entities. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87785-58-8

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2,6-dimethylfuro[3,2-c]pyran-4-one

InChI

InChI=1S/C9H8O3/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4H,1-2H3

InChI Key

VAJWDRVJFPDCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(OC2=O)C

Origin of Product

United States

Natural Occurrence and Biosynthesis of Furo 3,2 C Pyran 4 Ones

Isolation of Furo[3,2-c]pyran-4-one Core-Containing Natural Products

The furo[3,2-c]pyran-4-one core is a structural motif found in numerous natural products, which have been isolated from a variety of terrestrial and microbial sources. These compounds exhibit a wide range of biological activities, drawing significant interest from the scientific community.

Plant-Derived Furo[3,2-c]pyran-4-ones

A number of phytocompounds are characterized by the presence of the furo[3,2-c]pyran-4-one skeleton. Among the most studied are the coumestans, a class of phytoestrogens.

Coumestans : These compounds, including the well-known Coumestrol (B1669458) , are found in various legumes and vegetables. taylorandfrancis.comwikipedia.orgwikipedia.org High concentrations of coumestrol have been identified in clover, alfalfa sprouts, and Kala Chana (a type of chickpea). taylorandfrancis.comwikipedia.org Other dietary sources include pinto beans, lima beans, and split peas. wikipedia.org The production of coumestrol in plants can be influenced by external factors, with studies showing increased levels in response to fungal infections or aphid damage. wikipedia.org

Wedelolactone (B1682273) : Another significant coumestan (B1194414), Wedelolactone , was first isolated from the plant Wedelia calendulacea. It is also a major bioactive constituent of Eclipta prostrata. neliti.commdpi.comtandfonline.com The isolation of wedelolactone from plant sources can be challenging due to its tendency to decompose under basic conditions. core.ac.uk

Neo-tanshinlactone : This natural product was isolated from Salvia miltiorrhiza, a plant used in traditional Chinese medicine. nih.govnih.govgoogle.com It is considered a minor component of the ethanolic extract of the plant's root. nih.gov

The table below summarizes the plant sources for these compounds.

Compound NamePlant Source(s)
CoumestrolClover, Alfalfa sprouts, Soybeans, Pinto beans, Lima beans
WedelolactoneWedelia calendulacea, Eclipta prostrata
Neo-tanshinlactoneSalvia miltiorrhiza

Fungal Metabolites Featuring Furo[3,2-c]pyran-4-one Units

Fungi are prolific producers of secondary metabolites, including a variety of compounds containing the furo[3,2-c]pyran-4-one core.

Fusidilactones : This group of polycyclic lactones was isolated from the fungal endophyte Fusidium sp. researchgate.net

TAN-2483B : This fungal metabolite, possessing a densely functionalized furo[3,4-b]pyran-5-one framework, was discovered in fungal fermentation cultures. nih.govacs.org It is structurally related to other fungal natural products such as the waols and fusidilactones. acs.org

Waol A : Related to the TAN compounds, Waol A is also a fungal metabolite. wgtn.ac.nzdigitalnz.org More specifically, 3-epi-Waol A and Waol C have been isolated from the endophytic fungus Libertella blepharis. researchgate.net

Below is a table of the fungal sources for these metabolites.

Compound NameFungal Source(s)
FusidilactonesFusidium sp. researchgate.net
TAN-2483BFungal fermentation cultures nih.govacs.org
Waol AFungal metabolites, with related compounds from Libertella blepharis wgtn.ac.nzdigitalnz.orgresearchgate.net

Proposed Biosynthetic Pathways of Furo[3,2-c]pyranone Systems

The biosynthesis of the furo[3,2-c]pyran-4-one core in nature involves complex enzymatic reactions, often starting from simple precursors. The pathways can vary between different classes of organisms.

Polyketide Biosynthesis Routes for α-Pyrones

It is widely accepted that the majority of α-pyrones are synthesized via the polyketide pathway. beilstein-journals.org This pathway involves the sequential condensation of acyl-CoA precursors, catalyzed by polyketide synthases (PKS). beilstein-journals.orgontosight.ai Natural products containing the α-pyrone moiety are produced by various types of PKSs in bacteria, fungi, and plants. acs.orgnih.gov The formation of the α-pyrone ring typically involves the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme. acs.orgnih.gov In some cases, the condensation of two separate polyketide chains can also lead to the formation of a pyrone ring. beilstein-journals.org

Enzymatic Transformations and Intramolecular Cyclizations in Natural Product Formation

The biosynthesis of more complex furo[3,2-c]pyran-4-ones, such as the coumestans, builds upon precursors from other metabolic pathways.

Coumestan Biosynthesis : The biosynthesis of coumestans like coumestrol is believed to be similar to that of flavones and isoflavones. wikipedia.org The pathway for coumestan production originates from the isoflavonoid (B1168493) daidzein. researchgate.net A series of enzymatic reactions, including hydroxylation and cyclization, are involved. Key enzymes such as isoflavone (B191592) synthase play a crucial role. researchgate.net For instance, in soybean, the accumulation of coumestrol during leaf senescence is linked to the presence of key enzymes in its biosynthetic pathway, namely 3,9-dihydroxypterocarpan (B190946) 6a-monooxygenase and isoflavone reductase homolog 2. researchgate.net

Wedelolactone Biosynthesis : The proposed biosynthetic pathway for wedelolactone in Eclipta prostrata is derived from the phenylpropanoid pathway. researchgate.net It is suggested that coumestrol is a precursor in the synthesis of demethylwedelolactone, which is then converted to wedelolactone. researchgate.net The pathway from naringenin (B18129) to apigenin (B1666066) is considered a potential route for wedelolactone biosynthesis. nih.gov

Synthetic Methodologies for 2,6 Dimethyl 4h Furo 3,2 C Pyran 4 One and Analogues

General Strategies for Constructing the Furo[3,2-c]pyran-4-one Ring System

The construction of the furo[3,2-c]pyran-4-one ring system is a key objective in heterocyclic chemistry due to the significant biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. beilstein-archives.org General strategies typically involve the formation of the furan (B31954) ring onto a pre-existing pyranone core or the simultaneous construction of both rings.

One common approach involves the cyclization of 1,4-dicarbonyl compounds, a method known as the Paal-Knorr furan synthesis, which is one of the most important methods for preparing furans. pharmaguideline.comorganic-chemistry.org In the context of the furo[3,2-c]pyran-4-one system, this would involve a suitably functionalized pyranone that can be converted into a 1,4-dicarbonyl precursor for subsequent acid-catalyzed cyclization and dehydration. pharmaguideline.comorganic-chemistry.org Other notable methods include multicomponent reactions, which allow for the one-pot synthesis of the target skeleton from simple starting materials, and various metal-catalyzed cyclizations that offer high efficiency and regioselectivity. nih.govresearchgate.net

Cyclization Reactions for Furan Ring Annulation onto Pyranone Moieties

A prevalent strategy for synthesizing the furo[3,2-c]pyran-4-one system involves the annulation (fusion) of a furan ring onto an existing pyranone moiety. This approach is advantageous as it utilizes readily available pyranone precursors. Various catalytic and reaction conditions have been developed to facilitate this transformation, leading to a diverse range of substituted furo[3,2-c]pyran-4-ones.

Acid-catalyzed cyclization represents a direct method for constructing the furan ring. A notable example is the condensation of two equivalents of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid, which leads to the formation of 4H-furo[3,2-c]pyran-4-ones. researchgate.net This reaction proceeds through a tandem sequence involving a Friedel-Crafts-type reaction followed by cyclization. evitachem.comnih.gov The use of an acid catalyst, such as p-toluenesulfonic acid (pTsOH·H₂O), is crucial for promoting the dehydration and subsequent ring closure to furnish the fused heterocyclic system. nih.gov

Table 1: Examples of Acid-Catalyzed Cyclization

Starting Material 1 Starting Material 2 Catalyst Product Ref
4-hydroxy-6-methyl-2H-pyran-2-one Arylglyoxals Formic Acid 4H-furo[3,2-c]-pyran-4-ones researchgate.net

A modern approach to forming halogenated furo[3,2-c]pyran-4-ones involves a halonium-initiated double oxa-cyclization cascade. rsc.org This one-pot transformation utilizes 1-alkenoylcyclopropane carboxylic acids and a halogen source such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). rsc.org The proposed mechanism involves a halo-oxa-cyclization, elimination of HBr, opening of the cyclopropane (B1198618) ring, and a subsequent intramolecular oxa-cyclization to form the fused ring system. rsc.org This strategy provides an efficient route to biologically important 7-halogenated furo[3,2-c]pyran-4-ones. rsc.org

Palladium catalysis offers a powerful and regioselective method for constructing the furo[3,2-c]pyran ring system. nih.gov One such strategy is a palladium-catalyzed allylic alkylation cascade that reacts cyclic β-dicarbonyl compounds (acting as bis-nucleophiles) with 3,6-dihydro-2H-pyran derivatives (acting as bis-electrophiles). nih.gov The choice of catalyst and ligands is critical for controlling the regioselectivity of the reaction. nih.govacs.org For instance, the reaction of propargylic carbonates with 4-hydroxy-2-pyrones in the presence of a palladium catalyst can yield different substituted furo[3,2-c]pyran-4-one derivatives depending on the reaction temperature. nih.govacs.org This methodology is highly versatile and has been expanded to include various non-symmetric pyran-based electrophiles and different nucleophiles. wgtn.ac.nz

Table 2: Palladium-Catalyzed Cyclization for Furo[3,2-c]pyran-4-ones

Nucleophile Electrophile Catalyst System Key Feature Ref
Cyclic β-dicarbonyls 3,6-dihydro-2H-pyran derivatives Palladium catalyst Regioselective allylic alkylation cascade nih.gov

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile one-electron oxidant used to mediate various synthetic transformations, including the synthesis of heterocyclic compounds. researchgate.netnih.govwikipedia.org CAN facilitates oxidative cycloaddition reactions between 1,3-dicarbonyl compounds and conjugated systems to afford dihydrofuran derivatives in moderate yields. researchgate.net The mechanism is believed to proceed through a radical-mediated process. researchgate.netorganic-chemistry.org This method has been successfully applied to the synthesis of dihydrofurocoumarins and dihydrofuroquinolinones, which are structurally analogous to the furo[3,2-c]pyran-4-one core. researchgate.net The advantages of using CAN include its low toxicity, low cost, and stability in air. researchgate.net

Approaches Utilizing 2,6-Dimethyl-4H-pyran-4-one as a Precursor

2,6-Dimethyl-4H-pyran-4-one is a valuable and widely used precursor in organic synthesis. guidechem.com Its structure provides a solid foundation for the pyranone portion of the target molecule, requiring subsequent reactions to construct the fused furan ring. Various synthetic routes have been developed to produce this key intermediate. For example, it can be synthesized by refluxing a γ-pyridone solution in acetone (B3395972) and hydrochloric acid or through the hydrolysis of a diester intermediate. guidechem.com Once obtained, 2,6-dimethyl-4H-pyran-4-one can be functionalized, for instance, by introducing a side chain at the C3 position which can then undergo intramolecular cyclization to form the furan ring, yielding the desired 2,6-dimethyl-4H-furo[3,2-c]pyran-4-one skeleton.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-hydroxy-6-methyl-2H-pyran-2-one
Arylglyoxals
p-toluenesulfonic acid
N-bromosuccinimide (NBS)
N-iodosuccinimide (NIS)
1-alkenoylcyclopropane carboxylic acids
Propargylic carbonates
4-hydroxy-2-pyrones
Cerium(IV) ammonium nitrate (CAN)
2,6-Dimethyl-4H-pyran-4-one
Functionalization and Derivatization Strategies

The functionalization of the pyran-4-one core, particularly at the methyl groups, is a key strategy for creating diverse analogues. One effective method is the enamination of 2,6-dimethyl-4H-pyran-4-one. This reaction introduces a reactive (dimethylamino)vinyl group, which serves as a versatile building block for further transformations. nih.govresearchgate.net The reaction typically involves heating the pyrone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), often in the presence of a base like N-methylimidazole (NMI) to promote the transformation. nih.gov

This approach allows for the construction of conjugated pyran systems that can undergo subsequent reactions such as 1,6-conjugate addition or 1,3-dipolar cycloaddition, leading to a wide array of complex derivatives without opening the pyran ring. nih.govresearchgate.net The conditions for enamination can be optimized to control the formation of mono- or bis-enamination products. For instance, reacting 2,6-dimethyl-4-pyrone with three equivalents of DMF-DMA and a catalytic amount of NMI at 120°C results in a mixture of both the mono- and bis-enaminated products. nih.gov

Table 1: Enamination Reaction on 2,6-Dimethyl-4-pyrone

ReactantReagentBase (equiv.)TemperatureTimeProductsYields
2,6-dimethyl-4-pyroneDMF-DMA (3 equiv.)NMI (0.5 equiv.)120 °C15 hMono-enamine & Bis-enamine17% & 23%
Specific Reaction Conditions for Furan Ring Formation from 2,6-Dimethyl-4H-pyran-4-one

A common and straightforward method for constructing the fused furan ring onto a pyran-4-one precursor involves the reaction of a 4-hydroxy-2-pyrone derivative, such as dehydroacetic acid (DHAA), with α-bromoketones. beilstein-archives.org This synthesis is typically performed in a suitable solvent like acetonitrile (B52724) in the presence of a base such as potassium carbonate. beilstein-archives.org

The probable mechanism begins with the formation of the potassium salt of the 4-hydroxy-2-pyrone, which then acts as a nucleophile, attacking the α-bromoketone to form an intermediate ether. beilstein-archives.org This is followed by an in-situ intramolecular cyclization and subsequent dehydration, which yields the final furo[3,2-c]pyran-4-one scaffold. beilstein-archives.org The reaction conditions are generally mild, involving refluxing the mixture to achieve excellent yields. beilstein-archives.org

Table 2: Furan Ring Formation from Dehydroacetic Acid (DHAA)

Starting MaterialReactantBaseSolventConditionProduct Type
Dehydroacetic acid (DHAA)α-bromoketonesPotassium carbonateAcetonitrileRefluxFuro[3,2-c]pyran-4-ones

Regioselective and Stereoselective Synthesis of Furo[3,2-c]pyran-4-one Derivatives

Achieving regioselectivity is crucial when constructing substituted furo[3,2-c]pyran-4-one derivatives. Palladium-catalyzed cyclization reactions have emerged as a powerful tool for controlling the regiochemical outcome of the synthesis. nih.govacs.org One such method involves the reaction of propargylic carbonates with 4-hydroxy-2-pyrones in the presence of a palladium catalyst. nih.govacs.org

In this reaction, the choice of reaction temperature can selectively determine which regioisomer of the substituted furo[3,2-c]pyran-4-one is formed. nih.govacs.org This level of control is highly valuable for synthesizing specific target molecules. Another approach involves the acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, which can proceed via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolone derivatives, demonstrating regioselectivity in the furan ring formation. rsc.orgnih.gov Similarly, 4-hydroxycoumarins can react with chloroacetaldehyde (B151913) in the presence of potassium carbonate to regioselectively yield 3-hydroxy-2,3-dihydrofuro derivatives, which are then converted to the final furo[3,2-c]coumarins. rsc.org

Multi-component Reactions for Furo[3,2-c]pyran-4-one Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular scaffolds like furo[3,2-c]pyran-4-one from simple starting materials in a single synthetic operation. researchgate.net These reactions are highly valued in medicinal and materials chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.govsemanticscholar.org

One example is the one-pot, three-component reaction of furan-2,3-diones, which provides a simple route to the furo[3,2-c]pyran-4-one skeleton. researchgate.net Another innovative approach is the multicomponent electrocatalytic assembly of arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com This electrochemical method, carried out in an undivided cell, selectively produces complex spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives in good yields, showcasing a green and efficient alternative to traditional methods. mdpi.com Condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid also represents a straightforward route to 4H-furo[3,2-c]-pyran-4-ones. researchgate.net

Emerging Synthetic Methodologies for Furo[3,2-c]pyran-4-ones

Recent advancements in synthetic organic chemistry have led to new and innovative methods for the construction of furo[3,2-c]pyran-4-one systems. These emerging methodologies often provide improved efficiency, selectivity, and access to novel derivatives.

Acid-Catalyzed Tandem Reactions: Novel acid-catalyzed annulation reactions between 4-hydroxy-quinolones and propargylic alcohols have been developed. nih.gov These reactions proceed through a cascade sequence, providing a step-economic route to furo[3,2-c]quinolone derivatives from readily available starting materials. rsc.orgnih.gov

Photochemical Reactions: A novel approach utilizing the photochemical reaction of 2,3-disubstituted 4H-furo[3,2-c]pyran-4-ones has been developed to synthesize more complex, fused 1H-pyrano[4,3-b]benzofuran-1-ones. researchgate.net This process involves the photocyclization of a hexatriene system followed by aromatization. researchgate.net

Palladium-Catalyzed Intramolecular Reactions: An efficient method for constructing fused pyran rings involves an intramolecular Heck reaction followed by β-H elimination. espublisher.com Furthermore, a tetracyclic pyran ring system can be synthesized via an intramolecular Heck reaction followed by C–H bond activation, highlighting the versatility of palladium catalysis in modern heterocyclic synthesis. espublisher.com

Gold-Catalyzed Cyclizations: Gold catalysts have been employed for the reaction of acetylketene sources with terminal alkynes to produce 2-methyl-pyran-4-one derivatives in high yields. researchgate.net This demonstrates the potential of gold catalysis in pyrone synthesis, which can be extended to build the fused furo-pyrone system.

Advanced Spectroscopic and Structural Characterization of 2,6 Dimethyl 4h Furo 3,2 C Pyran 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., ¹H NMR, ¹³C NMR Chemical Shifts and Coupling Patterns)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, chemists can map out the complete atomic connectivity of the molecule.

Detailed ¹H and ¹³C NMR analyses, often supported by two-dimensional NMR experiments such as COSY, HMQC, and HMBC, confirm the connectivity of protons and carbons within the complex fused-ring structure. mdpi.com For instance, the ¹H NMR spectrum of a related compound, 2,6-dimethyl-4H-pyran-4-one, shows distinct signals for the methyl protons and the vinylic protons on the pyranone ring. The methyl protons typically appear as a singlet around δ 2.25 ppm, while the ring protons appear as a singlet at approximately δ 6.04 ppm. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shift of each carbon signal indicates its chemical environment. For example, the carbonyl carbon (C=O) of the pyranone ring is highly deshielded and appears significantly downfield, often in the range of δ 160-180 ppm. Carbons in the aromatic-like furan (B31954) and pyran rings typically resonate between δ 100 and 150 ppm, while the methyl carbons appear upfield, usually below δ 30 ppm.

Table 1: Representative NMR Data for Furo[3,2-c]pyran-4-one Derivatives Note: The following table is a generalized representation based on typical chemical shifts for similar heterocyclic systems. Actual values can vary depending on the specific derivative and solvent used.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-CH₃~2.3 - 2.5~15 - 20
C3-H~6.5 - 6.8~110 - 120
C4 (C=O)-~170 - 180
C6-CH₃~2.2 - 2.4~20 - 25
C7-H~6.0 - 6.3~100 - 110

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum is generated that reveals the characteristic vibrational modes of different bonds.

For this compound and its derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the pyranone ring. This peak is typically observed in the region of 1700-1750 cm⁻¹. evitachem.com The exact position of this band can provide clues about the electronic environment of the carbonyl group; for example, conjugation with other double bonds in the ring system can shift the absorption to a lower frequency.

Other key absorption bands include those for C-O-C (ether) stretching vibrations from both the furan and pyran rings, which are typically found in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the heterocyclic rings usually appear in the 1500-1650 cm⁻¹ range. Additionally, C-H stretching vibrations from the methyl groups and the aromatic-like rings are observed around 2850-3100 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (pyranone)Stretching1700 - 1750
C=C (rings)Stretching1500 - 1650
C-O-C (ether)Stretching1000 - 1300
C-H (methyl)Stretching2850 - 3000
C-H (ring)Stretching3000 - 3100

The collective pattern of these absorption bands serves as a molecular fingerprint, allowing for the rapid identification and confirmation of the furo[3,2-c]pyran-4-one scaffold in synthesized compounds. bohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, which has a molecular formula of C₉H₈O₃, the exact mass is 164.0473 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. bohrium.comcymitquimica.com

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For instance, in related pyranone structures, a common fragmentation pathway involves the loss of a molecule of carbon monoxide (CO) from the pyranone ring. nist.gov

Analysis of various furo[3,2-c]tetrahydroquinoline and pyrano[3,2-c]tetrahydroquinoline derivatives has shown that protonation on the oxygen atom of the pyran or furan ring can initiate the cleavage of the C-O bond. researchgate.net This can lead to characteristic fragmentation patterns that help in identifying the core structure and the nature of its substituents.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Possible Identity
[M]⁺164Molecular Ion
[M - CH₃]⁺149Loss of a methyl group
[M - CO]⁺136Loss of carbon monoxide
[M - C₂H₃O]⁺121Loss of an acetyl radical

The specific fragmentation pattern is a unique characteristic of the molecule and is crucial for its unambiguous identification, especially in complex mixtures.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Confirmation

While NMR, IR, and MS provide information about connectivity and functional groups, X-ray diffraction (XRD) analysis of a single crystal provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

For complex heterocyclic systems like furo[3,2-c]pyran-4-one derivatives, XRD is invaluable for establishing the exact stereochemistry and conformation of the molecule. For example, studies on related pyran derivatives have used single-crystal X-ray diffraction to reveal conformations such as a 'flattened-boat' for the pyran ring. bohrium.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. The structural data obtained from XRD is often presented in crystallographic information files (CIFs) and includes precise unit cell dimensions and atomic coordinates. mdpi.com

The structure of one synthesized 1H-pyrano[4,3-b]benzofuran-1-one derivative, which shares a similar fused ring system, was definitively determined by X-ray diffraction. researchgate.net Similarly, the crystal structure of a 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid has been investigated, providing detailed insights into its molecular geometry. researchgate.net This level of detail is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which can influence the material's physical properties.

Table 4: Representative Crystallographic Data Parameters from XRD Analysis Note: This table illustrates the type of data obtained from an XRD experiment for a crystalline derivative. The values are hypothetical.

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Reactivity and Chemical Transformations of the 2,6 Dimethyl 4h Furo 3,2 C Pyran 4 One Core

Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring

The reactivity of the furan ring within the 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one system is significantly influenced by the electronic effects of the fused pyranone moiety.

Electrophilic Reactions: Furan is inherently an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution, with reactions proceeding much more readily than with benzene (B151609). uci.edumasterorganicchemistry.com Substitution typically occurs preferentially at the C-2 (or α) position due to the superior resonance stabilization of the resulting carbocation intermediate. uci.edu However, in the furo[3,2-c]pyran-4-one system, the pyranone ring acts as an electron-withdrawing group. This deactivating effect reduces the nucleophilicity of the furan ring, making it less reactive towards electrophiles compared to simple furan derivatives. Consequently, more forcing conditions are generally required to achieve electrophilic substitution on the furan portion of this fused system.

Nucleophilic Reactions: While the electron-rich nature of furan makes it generally unreactive towards nucleophiles, the electron-withdrawing character of the fused pyranone ring in this compound can increase the susceptibility of the furan ring to nucleophilic attack, particularly nucleophilic aromatic substitution if a suitable leaving group is present. However, specific examples of nucleophilic reactions directly on the furan ring of this system are not extensively documented in the literature.

Reactions of the Pyranone Moiety

The pyranone portion of the molecule offers several sites for chemical transformation, including the carbonyl group, the double bond, and the methyl substituents.

Research on the related compound, 2,6-dimethyl-4-pyrone, has shown that the methyl groups possess sufficient acidity to undergo enamination reactions. When 2,6-dimethyl-4-pyrone is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), both mono- and bis-enamination products can be formed at the methyl groups. nih.gov For instance, reacting 2,6-dimethyl-4-pyrone with three equivalents of DMF-DMA at 120°C yields a mixture of the monoenamine and bisenamine derivatives. nih.gov Increasing the excess of DMF-DMA and raising the temperature can favor the formation of the bisenamine product. nih.gov This reactivity highlights a key pathway for functionalizing the C-6 methyl group (and by extension, the C-2 methyl group) of the this compound core.

Furthermore, studies on the isomeric 2H-furo[3,2-b]pyran-2-one system reveal its reactivity with various nitrogen-containing nucleophiles. nih.govbeilstein-journals.orgresearchgate.net Depending on the nucleophile used, the reaction can proceed in different ways:

Condensation: With aliphatic amines, the reaction can lead to condensation, forming products with an exocyclic enamine moiety without opening the pyranone ring. beilstein-journals.orgresearchgate.net

Recyclization: With dinucleophiles like hydrazines, the reaction can cause a recyclization process, which involves the opening of the furanone ring followed by the formation of a new heterocyclic ring, such as a pyrazolone. nih.govbeilstein-journals.org

These findings suggest that the pyranone ring in this compound is also susceptible to nucleophilic attack, which could lead to either ring opening or condensation, depending on the nature of the nucleophile and the reaction conditions.

Table 1: Reactions of the Pyranone Moiety in Related Systems
Starting MaterialReagent(s)Reaction TypeProduct(s)Reference
2,6-dimethyl-4-pyroneDMF-DMA, N-methylimidazole (NMI)EnaminationMono- and bis(dimethylaminovinyl) derivatives nih.gov
Substituted 2H-furo[3,2-b]pyran-2-onesAliphatic aminesCondensation2H-furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine beilstein-journals.orgresearchgate.net
Substituted 2H-furo[3,2-b]pyran-2-onesHydrazinesRecyclization (Ring Opening)Substituted pyrazol-3-ones nih.govbeilstein-journals.org

Cycloaddition Reactions Involving the Furo[3,2-c]pyran-4-one System

The conjugated π-system of the this compound core allows it to potentially participate in cycloaddition reactions, acting as either a diene or a dienophile.

As a Diene: The furan ring can act as a 4π component in [4+2] Diels-Alder cycloadditions. nih.govrsc.orgyoutube.com However, the reactivity of furan as a diene is diminished by electron-withdrawing substituents. In the this compound molecule, the fused pyranone ring deactivates the furan system. Despite this, studies on other electron-poor furans, such as furoic acids, have shown that they can still undergo Diels-Alder reactions with reactive dienophiles like maleimides, with the reaction being notably enhanced in aqueous media. nih.govrsc.org This suggests that under appropriate conditions, the furan moiety of the title compound could participate in [4+2] cycloadditions.

As a Dienophile: The α,β-unsaturated ketone system within the pyranone ring could potentially act as a 2π component (dienophile) in Diels-Alder reactions. While specific examples involving the this compound core as a dienophile are scarce, related pyranone systems, such as pyrano[3,4-b]indol-3-ones, are known to undergo cycloaddition with electron-rich olefins. rsc.org

Photochemical Transformations and Rearrangements of Furo[3,2-c]pyran-4-ones

Furo[3,2-c]pyran-4-ones are photochemically active and can undergo significant structural transformations upon irradiation with UV light. A notable reaction of 2,3-disubstituted 4H-furo[3,2-c]pyran-4-ones is a photocyclization of the internal hexatriene system. researchgate.net This process is followed by the aromatization of the newly formed benzene ring through the elimination of a water molecule, leading to the synthesis of fused 1H-pyrano[4,3-b]benzofuran-1-ones. researchgate.net

Table 2: Photochemical Reactions of Furo[3,2-c]pyran-4-ones and Related Compounds
CompoundConditionsReaction TypeProduct(s)Reference
2,3-Disubstituted 4H-furo[3,2-c]pyran-4-onesUV irradiationPhotocyclization / Aromatization1H-Pyrano[4,3-b]benzofuran-1-ones researchgate.net
2,6-Dimethyl-4-pyroneUV irradiation in trifluoroethanolElectrocyclic ring closure / RearrangementSolvent-trapped adducts and rearranged isomers researchgate.net
2,6-Dimethyl-4-pyroneUV irradiation (solid state or solution)[2+2] PhotodimerizationDimer (2,4,8,10-tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-dione) researchgate.net

Derivatization at Specific Positions (e.g., C-2, C-3, C-6, C-7 substituents)

The synthesis of substituted furo[3,2-c]pyran-4-one derivatives has been achieved through various methods, allowing for derivatization at several key positions of the core structure.

Derivatization at C-2 and C-3: The furan ring can be constructed with various substituents at the C-2 and C-3 positions. One powerful method is the palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones. acs.orgnih.gov This reaction allows for the regiocontrolled synthesis of different substituted furo[3,2-c]pyran-4-one derivatives by carefully choosing the reaction temperature. acs.orgnih.gov Another approach involves the reaction of dehydroacetic acid (a precursor to the pyranone ring) or its chalcone (B49325) derivatives with α-bromoketones in the presence of a base. beilstein-archives.org This one-pot reaction proceeds via nucleophilic attack, ether formation, and subsequent cyclization and dehydration to yield highly oxygenated furo[3,2-c]pyran-4-ones with aroyl and styryl moieties at the C-2 and C-3 positions. beilstein-archives.org

Derivatization at C-6: The methyl group at the C-6 position is a key site for derivatization. As discussed in section 5.2, its reactivity is analogous to that of 2,6-dimethyl-4-pyrone, which readily undergoes enamination with DMF-DMA. nih.gov This transformation introduces a dimethylaminovinyl group, which is a versatile handle for further reactions, including 1,6-conjugate additions and cycloadditions, leading to a wide range of conjugated pyran systems. nih.gov

Table 3: Selected Methods for Derivatization of the Furo[3,2-c]pyran-4-one Core
Position(s) DerivatizedMethodKey ReagentsReference
C-2, C-3Palladium-catalyzed cyclizationPropargylic carbonates, 4-hydroxy-2-pyrones, Pd catalyst acs.orgnih.gov
C-2, C-3One-pot cyclizationDehydroacetic acid, α-bromoketones, K₂CO₃ beilstein-archives.org
C-6 (methyl group)EnaminationDMF-DMA, N-methylimidazole nih.gov

Application in Total Synthesis of Complex Natural Products

Furo[3,2-c]pyran-4-one as a Key Synthon in Natural Product Synthesis

The furo[3,2-c]pyran-4-one core serves as a key synthon, or building block, in the assembly of more complex molecular architectures. As a class of heterocyclic compounds, pyrans are significant skeletons in numerous natural product analogues with a wide spectrum of medicinal applications. nih.gov The fusion of a pyranone ring with a furan (B31954) ring creates a compact and sterically defined structure that can be strategically elaborated. researchgate.net Synthetic chemists are drawn to this framework due to its inherent chemical functionality, which allows for further modifications, and its role as the central core of several natural products with interesting biological profiles. rsc.orgbeilstein-archives.org The development of synthetic methodologies to construct this bis-oxacyclic fused heterocycle has expanded the ability of chemists to access these important molecules for further study. rsc.org

Strategic Incorporation of the Furo[3,2-c]pyran-4-one Framework into Larger Biomolecules

The incorporation of the furo[3,2-c]pyran-4-one skeleton into larger biomolecules requires strategic synthetic planning. A common approach involves the sequential construction of the pyranone and furan rings onto a pre-existing molecular scaffold. This strategy is exemplified in the total synthesis of the natural product Neo-tanshinlactone. acs.orgacs.org

The synthesis begins with a substituted naphthol derivative, which serves as the foundation. acs.orgacs.org The first heterocyclic ring, the pyran-2-one, is constructed through a condensation reaction. For instance, treating 5-methyl-1-naphthol with malonic acid in the presence of polyphosphoric acid (PPA) yields a 4-hydroxy-benzo[h]chromen-2-one intermediate. acs.orgacs.org This step effectively builds the "pyran-one" portion of the target framework onto the larger naphthol structure.

Following the formation of the pyranone ring, the furan ring is annulated (fused) onto it. This is typically achieved by reacting the 4-hydroxy-benzo[h]chromen-2-one intermediate with a suitable C3-building block. In the synthesis of Neo-tanshinlactone, this is accomplished by reacting the intermediate with chloroacetone (B47974) in the presence of acetic acid and ammonium (B1175870) acetate (B1210297). acs.org This reaction sequence constructs the five-membered furan ring, completing the furo[3,2-c]pyran-4-one core and its incorporation into the final, larger biomolecule.

Total Synthesis of Specific Furo[3,2-c]pyranone-Containing Natural Products (e.g., Neo-tanshinlactone, TAN-2483B)

The strategic principles of incorporating the furo[3,2-c]pyran-4-one framework are best illustrated through its successful application in the total synthesis of specific natural products.

Neo-tanshinlactone

Neo-tanshinlactone is a natural product isolated from Salvia miltiorrhiza that exhibits significant and selective anti-breast cancer activity. acs.orgacs.orgncku.edu.tw Its structure is characterized by a furo[3,2-c]pyran-4-one core fused to a substituted naphthalene (B1677914) system. The first total synthesis of Neo-tanshinlactone confirmed its unique structure and provided a means to obtain larger quantities for biological evaluation. acs.orgacs.org

The synthesis begins with the preparation of 5-methyl-1-naphthol. acs.orgacs.org This starting material is then subjected to a Pechmann condensation with malonic acid, catalyzed by polyphosphoric acid, to construct the pyranone ring, yielding 4-Hydroxy-7-methyl-benzo[h]chromen-2-one. acs.orgacs.org The final and key step is the annulation of the furan ring. This is accomplished by refluxing the benzo[h]chromen-2-one intermediate with chloroacetone in a mixture of toluene, acetic acid, and ammonium acetate to afford Neo-tanshinlactone. acs.org This synthesis highlights an efficient method for constructing the furo[3,2-c]pyran-4-one system on an existing aromatic framework.

Table 1: Key Steps in the Total Synthesis of Neo-tanshinlactone

StepStarting MaterialReagentsKey Intermediate/ProductReference
15-methyl-1-naphtholMalonic acid, Polyphosphoric acid (PPA)4-Hydroxy-7-methyl-benzo[h]chromen-2-one acs.orgacs.org
24-Hydroxy-7-methyl-benzo[h]chromen-2-oneChloroacetone, Acetic acid, Ammonium acetate, TolueneNeo-tanshinlactone acs.org

TAN-2483B

Other complex natural products, such as the fungal metabolite (−)-TAN-2483B, possess related but isomeric furo-pyranone cores. acs.orgchemistryviews.org Specifically, TAN-2483B contains a densely functionalized furo[3,4-b]pyran-5-one framework. nih.govresearchgate.net The total synthesis of this molecule, achieved in 14 steps from D-mannose, utilizes different synthetic strategies, such as a carbonylative lactonization, to form its distinct bicyclic core. acs.orgchemistryviews.org The existence of such isomers underscores the diversity of furo-pyranone scaffolds found in nature and the varied synthetic challenges they present.

Biological Activity Studies and Mechanistic Insights Pre Clinical, in Vitro

Antiproliferative and Anticancer Activities in Cell Lines

The furo[3,2-c]pyran-4-one framework is a core component of various natural products that exhibit cytotoxic effects. beilstein-archives.org Inspired by these natural molecules, synthetic derivatives have been developed and evaluated for their potential as anticancer agents, showing promising activity against a range of human cancer cell lines. beilstein-archives.orgresearchgate.net

Derivatives of the furo[3,2-c]pyran-4-one scaffold have demonstrated significant antiproliferative activity against several well-established cancer cell lines.

Breast Cancer: Synthetic 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives have shown potent and highly selective inhibitory activity against the SK-BR-3 breast cancer cell line. beilstein-archives.orgresearchgate.net Two derivatives, in particular, exhibited exceptional potency with ED50 values of 0.28 µM and 0.44 µM, making them approximately 100 to 250 times more potent against SK-BR-3 cells compared to other cancer cell lines tested. researchgate.net Furthermore, one of these compounds displayed low cytotoxicity against normal breast cell lines, suggesting a favorable selectivity profile. researchgate.net Other derivatives have also shown noteworthy growth inhibition against the MCF-7 breast cancer cell line, with one compound achieving 57% growth inhibition. beilstein-archives.org

Prostate Cancer: The PC-3 prostate cancer cell line has also been identified as being susceptible to furo[3,2-c]pyran-4-one derivatives. One specific derivative demonstrated a 51% growth inhibition effect against PC-3 cells. beilstein-archives.org A related furo[3,2-c]chromen-4-one derivative showed good cytotoxicity against PC-3 cells, with an IC50 value of 3.8 µM. beilstein-archives.orgresearchgate.net

Lung Cancer: Studies have also confirmed activity against the A549 lung cancer cell line. Several furo[3,2-c]pyran-4-one derivatives were found to exert noteworthy growth inhibition effects against A549 cells. beilstein-archives.org

The table below summarizes the reported anticancer activity of selected furo[3,2-c]pyran-4-one derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeReported ActivityReference
6-Phenyl-4H-furo[3,2-c]pyran-4-one derivativeSK-BR-3BreastED50 = 0.28 µM researchgate.net
6-Phenyl-4H-furo[3,2-c]pyran-4-one derivativeSK-BR-3BreastED50 = 0.44 µM researchgate.net
Furo[3,2-c]pyran-4-one derivative (5c)MCF-7Breast57% Growth Inhibition beilstein-archives.org
Furo[3,2-c]pyran-4-one derivative (5c)PC-3Prostate51% Growth Inhibition beilstein-archives.org
Furo[3,2-c]chromen-4-one derivative (9d)PC-3ProstateIC50 = 3.8 µM beilstein-archives.orgresearchgate.net
Furo[3,2-c]pyran-4-one derivatives (e.g., 5b, 5g, 5l)A549LungNoteworthy Growth Inhibition beilstein-archives.org

Analysis of the anticancer activity data for a series of synthesized furo[3,2-c]pyran-4-one and furo[3,2-c]chromen-4-one derivatives has provided key insights into their structure-activity relationships (SAR). beilstein-archives.org

A primary observation is that the substitution pattern on the core scaffold significantly influences cytotoxicity. For instance, replacing a methyl group at position-3 with a styryl group was found to enhance the cytotoxic effects against A549, PC-3, HCT-116 (colon), and MCF-7 cancer cell lines. beilstein-archives.org

Furthermore, the electronic properties of the substituents play a crucial role. The introduction of electron-donating methoxy groups at positions-3, 4, and 5 of the styryl group or on the aroyl group led to a general enhancement in cytotoxicity against all tested cancer cell lines. beilstein-archives.org This suggests that increased electron density in these regions of the molecule is favorable for its anticancer activity.

Enzyme Inhibition and Molecular Target Identification (e.g., c-Src Kinase Inhibition, Metallobeta-Lactamase Inhibition)

While the furo[3,2-c]pyran-4-one scaffold has demonstrated clear antiproliferative effects, detailed molecular target identification remains an area of ongoing research. To date, specific inhibitory activity against key oncogenic enzymes like c-Src kinase or resistance-mediating enzymes such as metallo-beta-lactamase has not been extensively reported for this particular class of compounds in the available scientific literature. While other pyran-based compounds, such as 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides, have been investigated as potential c-Src kinase inhibitors, this activity has not been directly attributed to the furo[3,2-c]pyran-4-one core structure. semanticscholar.org

Anti-inflammatory Properties

The furo[3,2-c]pyrone scaffold is recognized for a wide spectrum of biological activities, including anti-inflammatory properties. beilstein-archives.orgresearchgate.net The furan (B31954) nucleus, a key component of the scaffold, is found in many biologically active compounds that can modulate inflammatory pathways. nih.gov Furan derivatives can exert anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as through antioxidant activities such as scavenging free radicals. nih.gov

Antimicrobial and Antiviral Activities

In addition to anticancer effects, furo[3,2-c]pyran-4-one derivatives have been evaluated for their ability to inhibit the growth of pathogenic microbes. beilstein-archives.orgresearchgate.net

Antibacterial and Antifungal Activity: Newly synthesized furo[3,2-c]pyran-4-ones have been screened against various bacterial and fungal strains, showing promising results. beilstein-archives.org These compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.007 to 0.185 µmol/mL against bacteria. beilstein-archives.org One derivative (5h) was particularly effective against E. coli, with an MIC of 0.007 µmol/mL, which is more potent than the standard drug Norfloxacin (MIC 0.009 µmol/mL). beilstein-archives.org Another related compound showed superior activity against the Gram-positive bacteria S. aureus and B. subtilis. beilstein-archives.org

In antifungal assays, the derivatives exhibited MIC values between 0.006 and 0.115 µmol/mL. beilstein-archives.org Notably, compounds 5c and 5d were highly active against C. albicans and A. niger (MICs of 0.006 and 0.007 µmol/mL, respectively), and compound 5e also showed significant activity against A. niger (MIC 0.007 µmol/mL), with potencies greater than the standard drug fluconazole (MIC 0.010 µmol/mL). beilstein-archives.org

CompoundOrganismTypeMIC (µmol/mL)Standard Drug (MIC)Reference
Derivative 5hE. coliGram-negative Bacteria0.007Norfloxacin (0.009) beilstein-archives.org
Derivative 9fS. aureusGram-positive Bacteria0.012Norfloxacin (0.009) beilstein-archives.org
Derivative 9fB. subtilisGram-positive Bacteria0.012Norfloxacin (0.009) beilstein-archives.org
Derivative 5cC. albicansFungus0.006Fluconazole (0.010) beilstein-archives.org
Derivative 5dA. nigerFungus0.007Fluconazole (0.010) beilstein-archives.org
Derivative 5eA. nigerFungus0.007Fluconazole (0.010) beilstein-archives.org

Antiviral Activity: While direct antiviral studies on 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one are limited, related pyran-fused heterocyclic systems have shown potential. For example, pyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of the human coronavirus HCoV-229E. mdpi.com The broader class of 4H-pyran derivatives is also known to possess antiviral properties. nih.gov These findings suggest that the furo[3,2-c]pyran-4-one scaffold could be a valuable template for the development of novel antiviral agents.

Other Reported Biological Activities (e.g., Insecticidal, Antiarrhythmic, Antimalarial)

The diverse biological profile of the furo[3,2-c]pyran-4-one family extends to several other noteworthy activities.

Insecticidal Activity: Furo[3,2-c]pyrones have been reported to possess both insecticidal and insect antifeedant properties, indicating their potential for development in agriculture or pest control. beilstein-archives.org

Antiarrhythmic Activity: A related isomeric system, 5H-furo[3,2-g] Current time information in Oskarshamn, SE.benzopyran-5-one, has been synthesized with the specific goal of creating compounds with antiarrhythmic effects. Several derivatives from this series were reported to exhibit strong antiarrhythmic action. nih.gov

Antimalarial Activity: The potential of fused pyran systems in infectious disease is further highlighted by studies on related scaffolds. Hybrid molecules combining a 4-aminoquinoline core with a pyrano[2,3-c]pyrazole moiety have been investigated as potential antimalarial agents. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes to Furo[3,2-c]pyran-4-ones, including 2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one

While several methods for the synthesis of the furo[3,2-c]pyran-4-one core have been established, a primary future objective is the creation of more sustainable and efficient synthetic pathways. The principles of green chemistry, which focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency, are central to this endeavor.

Recent advancements have explored one-pot multicomponent reactions, which offer a streamlined approach to constructing the furo[3,2-c]pyran-4-one skeleton from simple starting materials. beilstein-archives.org For instance, the condensation of two equivalents of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid provides a direct route to 4H-furo[3,2-c]pyran-4-ones. researchgate.net Future work should focus on replacing harsh reagents and solvents with more benign alternatives. The use of water as a solvent and biodegradable catalysts are promising avenues. nih.gov

Transition-metal-free approaches are also gaining traction. An iodine-promoted one-pot cyclization between 4-hydroxycoumarins and acetophenones represents a step in this direction for related furo[3,2-c]benzopyran-4-ones. researchgate.net Further exploration of metal-free catalysis for the synthesis of this compound and its derivatives is a key research goal. Additionally, palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones offers a regiocontrolled method for constructing substituted furo[3,2-c]pyran-4-one derivatives, and optimizing such catalytic systems for sustainability will be crucial. nih.gov

Synthetic StrategyKey FeaturesSustainability Aspect
One-Pot Multicomponent Reactions Direct synthesis from simple precursors.Reduces reaction steps and waste.
Transition-Metal-Free Catalysis Avoids the use of potentially toxic and expensive heavy metals.Enhances the environmental profile of the synthesis.
Palladium-Catalyzed Cyclization Offers high regioselectivity in the formation of substituted products.Potential for catalyst recycling and lower catalyst loading.
Microwave-Assisted Synthesis Can lead to shorter reaction times and increased yields.Improves energy efficiency.

Exploration of New Chemical Transformations and Functionalizations of the Furo[3,2-c]pyran-4-one Core

The functionalization of the furo[3,2-c]pyran-4-one core is essential for creating a diverse library of compounds with a wide range of biological activities and material properties. Future research should focus on exploring novel chemical transformations that allow for the precise introduction of various substituents at different positions of the heterocyclic scaffold.

For example, enamination reactions at the active methyl groups of 2,6-dimethyl-4-pyrones have been shown to be a viable strategy for introducing new functional groups. researchgate.net Applying and extending such methodologies to this compound could yield a variety of derivatives with altered electronic and steric properties.

Furthermore, the development of tandem reactions that allow for the construction of more complex fused heterocyclic systems from the furo[3,2-c]pyran-4-one template is a promising area. Acid-catalyzed tandem reactions of related 4-hydroxy-quinolones with propargylic alcohols have been shown to produce pyrano- and furo-quinolone derivatives, demonstrating the potential for expanding the chemical space of these compounds. nih.gov Investigating similar transformations starting from this compound could lead to the discovery of novel polycyclic frameworks with unique properties.

Advanced Mechanistic Investigations of Biological Activities

Several compounds containing the furo[3,2-c]pyran-4-one skeleton have demonstrated promising biological activities, including anticancer and antimicrobial effects. beilstein-archives.org However, a detailed understanding of the molecular mechanisms underlying these activities is often lacking. Future research must delve into the specific cellular and molecular targets of these compounds.

For compounds exhibiting anticancer properties, studies should aim to identify the specific signaling pathways they modulate. For instance, some furo[3,2-c]pyran-4-one derivatives have shown antiproliferative activity against various cancer cell lines. beilstein-archives.orgnih.gov Future work should investigate their effects on key cellular processes such as the cell cycle, apoptosis, and angiogenesis. Techniques like Western blotting to analyze the expression of pro- and anti-apoptotic proteins, and cell cycle analysis can provide valuable insights. rsc.org

In the context of antimicrobial activity, research should focus on elucidating the mechanism of action against pathogenic bacteria and fungi. This could involve studies on the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with biofilm formation. Understanding these mechanisms is crucial for the development of new and effective antimicrobial agents. nih.govnih.gov

Design and Synthesis of Furo[3,2-c]pyran-4-one-Based Molecular Probes

The inherent structural features of the furo[3,2-c]pyran-4-one scaffold, including its potential for fluorescence, make it an attractive candidate for the development of molecular probes. These probes can be valuable tools in chemical biology for visualizing and tracking specific biomolecules or cellular processes.

A key future direction is the design and synthesis of fluorescent probes based on the this compound core. By strategically introducing fluorophores and specific recognition moieties, it is possible to create probes that exhibit a change in their fluorescence properties upon binding to a target analyte. For example, a furo[3,2-c]coumarin derivative has been successfully developed as a selective fluorescent sensor for Fe³⁺ ions. researchgate.net This demonstrates the feasibility of utilizing this general scaffold for probe development. Future efforts could focus on creating probes for other biologically important ions, reactive oxygen species, or specific enzymes.

The development of a library of such probes could enable high-throughput screening for various biological targets and facilitate the discovery of new biomarkers for diseases. rsc.org

Computational Drug Design and Virtual Screening Efforts for Novel Bioactive Furo[3,2-c]pyran-4-ones

Computational methods are increasingly integral to the drug discovery process, offering a time- and cost-effective way to identify and optimize lead compounds. Future research on this compound and its analogs should heavily leverage these in silico tools.

Molecular docking studies can be employed to predict the binding modes and affinities of furo[3,2-c]pyran-4-one derivatives with various biological targets, such as enzymes and receptors. ekb.eg This can help in understanding the structure-activity relationships (SAR) and in the rational design of more potent and selective inhibitors. For instance, docking studies on related pyran derivatives have been used to investigate their interactions with the ATP binding pockets of kinases, which are important targets in cancer therapy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of furo[3,2-c]pyran-4-one derivatives with their biological activities. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize candidates for synthesis and experimental testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.